molecular formula C17H19NO B5377964 3-methyl-N-(1-phenylpropyl)benzamide

3-methyl-N-(1-phenylpropyl)benzamide

Cat. No.: B5377964
M. Wt: 253.34 g/mol
InChI Key: SBJVJVHHPZBKHL-UHFFFAOYSA-N
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Description

3-methyl-N-(1-phenylpropyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage drug discovery research. Compounds within this structural class have been investigated for their potential to interact with various biological targets. The core benzamide scaffold is a privileged structure in pharmaceuticals, known for its presence in molecules with diverse biological activities . The structure of this compound, featuring aromatic rings and an amide linkage, is representative of a common pharmacophore. Related N-substituted benzamide derivatives have been explored in scientific literature for various applications, including as potential antifungal agents and as scaffolds for developing therapeutics targeting metabolic diseases . The specific substitution pattern on the benzamide core can significantly influence the compound's physicochemical properties and its interaction with biological systems, making it a valuable building block for constructing compound libraries in diversity-oriented synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJVJVHHPZBKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide typically involves the condensation of 3-methylbenzoic acid with 1-phenylpropylamine. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a solvent like dimethylformamide . The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid, has been reported to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.

    Reduction: Formation of 3-methyl-N-(1-phenylpropyl)amine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-methyl-N-(1-phenylpropyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylpropyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(1-Phenylpropyl)Benzamide (2698-80-8)
  • Structure : Benzamide core + N-(1-phenylpropyl).
  • Molecular Formula: C₁₆H₁₇NO; MW: 239.32 g/mol.
  • Key Differences : Lacks the 3-methyl group, reducing steric hindrance and electronic effects on the aromatic ring. Used as a reference compound in crystallography and synthesis studies .
3-Fluoro-N-(1-Phenylpropyl)Benzamide (3m)
  • Structure : Fluorine at the 3-position instead of methyl.
  • Synthesis : Prepared via electrochemical C–H amidation (41% yield).
N-Isopropyl-3-Methylbenzamide (6958-48-1)
  • Structure : Isopropyl group instead of phenylpropyl.
  • Molecular Formula: C₁₁H₁₅NO; MW: 177.25 g/mol.
  • Key Differences : Smaller alkyl chain reduces hydrophobicity and steric bulk, likely increasing solubility in polar solvents .

Functional Group Modifications on the Amide Side Chain

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : N,O-bidentate directing group (hydroxy-dimethylethyl).
  • Applications : Used in metal-catalyzed C–H bond functionalization due to its ability to coordinate transition metals. The hydroxyl group enables hydrogen bonding, a feature absent in the phenylpropyl analog .
Flutolanil (Mepronil)
  • Structure : N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide.
  • Application : Agricultural fungicide.
  • Comparison : The trifluoromethyl group and isopropoxy substituent enhance bioactivity against fungi, highlighting how electron-deficient aromatic systems improve pesticidal efficacy compared to 3-methyl derivatives .
ZINC01124772 (Anti-Tuberculosis Candidate)
  • Structure : 3-methyl-N-[(1R)-2-methyl-1-(triazolyl)propyl]benzamide.
  • Activity : Binds to Mycobacterium tuberculosis RpfB protein via hydrogen bonds with Arg194 and Glu242. The triazole and sulfanyl groups enhance binding affinity, suggesting that modifications to the N-alkyl chain in 3-methyl-N-(1-phenylpropyl)benzamide could similarly optimize biological activity .

Molecular Properties

Compound LogP* Solubility (Predicted) Melting Point
This compound High Low (lipophilic) Not reported
N-(1-Phenylpropyl)benzamide 3.8 Insoluble in water
N-Isopropyl-3-methylbenzamide 2.1 Moderate in ethanol

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Synthesis Routes :

  • Step 1 : Start with 3-methylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : React the acid chloride with 1-phenylpropylamine under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran as solvents) to form the benzamide.
  • Step 3 : Purify the product via column chromatography or recrystallization.
    • Optimization Strategies :
  • Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
  • Catalysts : Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
    • Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of 1-phenylpropylamine to ensure complete conversion) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Purity Analysis :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
  • Melting Point Determination : Compare observed melting points with literature values (e.g., 85–160°C for related benzamides) .
    • Structural Confirmation :
  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 1.2–1.5 ppm for methyl groups) and ¹³C NMR (amide carbonyl at ~167 ppm) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., m/z 296.3 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound derivatives?

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups) .
  • Crystallographic Validation : Refine crystal structures using SHELXL (e.g., R-factor < 5%) and validate via the IUCr checkCIF tool to address geometric outliers .
  • Dynamic NMR Studies : Analyze temperature-dependent NMR spectra to resolve conformational ambiguities (e.g., rotameric equilibria in the amide bond) .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?

  • Systematic Substituent Variation :

  • Modify the phenylpropyl group (e.g., introduce electron-withdrawing groups like nitro or halogens) to study effects on bioactivity .
  • Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
    • Biological Assays :
  • Perform cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial testing (e.g., MIC against S. aureus) to correlate structural changes with activity .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase enzymes .

Q. How can computational methods like molecular docking be applied to study this compound's interactions with biological targets?

  • Target Selection : Focus on proteins with known benzamide-binding pockets (e.g., histone deacetylases or bacterial enzymes) .
  • Docking Protocol :

  • Prepare the ligand (this compound) using Open Babel for charge assignment.
  • Use a grid box centered on active-site residues (e.g., Arg194, Glu242 in Mycobacterium tuberculosis RpfB) .
    • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Anticancer Activity :

  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination).
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining .
    • Antimicrobial Activity :
  • MIC Testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
    • Enzyme Inhibition :
  • Kinase Assays : ADP-Glo™ kinase assay to measure inhibition of EGFR or CDK2 .

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